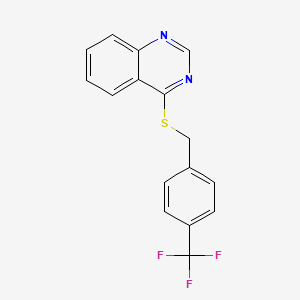

(E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

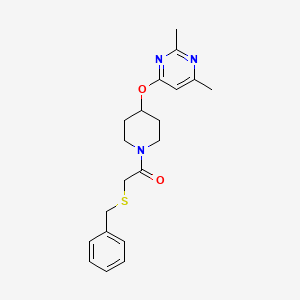

The compound , (E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide, is a synthetic molecule that appears to have a structure conducive to electronic and photophysical properties due to its potential donor-acceptor-acceptor-donor (D-A-A-D) configuration. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to hypothesize about the subject compound.

Synthesis Analysis

The synthesis of related compounds, as described in the provided papers, involves multi-step organic reactions. For instance, the synthesis of styrylpyridine derivatives is achieved through a Knoevenagel reaction, which is a method commonly used to form carbon-carbon double bonds in the synthesis of vinyl compounds . This reaction is typically followed by an oxidation step using reagents like the Jones reagent to convert aldehyde groups to carboxylic acids . The final step often involves a condensation reaction to introduce amide functionalities . It is reasonable to assume that the synthesis of (E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide would follow a similar synthetic route, with modifications to incorporate the cyano and thiazole groups.

Molecular Structure Analysis

X-ray diffraction is a powerful technique used to determine the molecular structure of crystalline compounds. The papers describe the use of this technique to characterize the structure of styrylpyridine derivatives . These compounds exhibit different crystalline forms and belong to various space groups, indicating that slight changes in molecular structure can significantly affect the crystalline properties. The molecular structure of the subject compound would likely show similar complexity and could be analyzed using X-ray diffraction to determine its precise geometry and conformation.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the Knoevenagel condensation and subsequent oxidation and condensation reactions . These reactions are sensitive to reaction conditions such as the presence of a condensing agent, solvent, and temperature. The cyano and thiazole groups in the subject compound suggest that it may participate in additional chemical reactions, such as nucleophilic substitution, due to the electron-withdrawing nature of the cyano group, which could affect the reactivity of the vinyl bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the subject compound are influenced by their molecular structure. For example, the presence of donor and acceptor groups can lead to properties like aggregation-induced emission and thermochromic behavior . The subject compound's D-A-A-D structure suggests that it may also exhibit such properties. The cyano group could enhance the electron-accepting ability, potentially leading to interesting photophysical properties, such as changes in fluorescence upon aggregation or temperature variation .

Applications De Recherche Scientifique

Multi-Stimuli Response

The compound, as part of a novel V-shaped molecule, demonstrates significant multi-stimuli response. This characteristic is significant in the development of materials with high contrast color changes in response to mechanical force or pH stimuli. Such properties make it a potential candidate for use as a security ink in various applications (Xiao-lin Lu & M. Xia, 2016).

Antibacterial Agents

The compound's structural components, specifically the 4-fluorophenyl group, have been incorporated in the synthesis of new biologically active molecules. These molecules, including certain fluorine-containing thiadiazolotriazinones, show promising antibacterial activities, indicating the compound's potential in developing new antimicrobial agents (B. S. Holla, K. Bhat, & N. S. Shetty, 2003).

Photoluminescent Properties

In another study, derivatives of this compound exhibited significant photoluminescent properties. These properties are of great interest in the field of materials science, particularly for the development of novel photoluminescent materials (M. Pepitone, S. Hardaker, & R. V. Gregory, 2003).

Synthesis and Characterization

The compound has been central to the synthesis and characterization of various derivatives. These studies have provided valuable insights into the structural and chemical properties of the compound and its derivatives, which can be leveraged in various scientific applications, including the development of new materials with specific desired properties (Guillermo Soriano-Moro et al., 2015).

Anticancer Activity

There is research indicating the potential of derivatives of this compound in the field of cancer treatment. Some studies have focused on synthesizing and evaluating the anticancer activities of certain derivatives, revealing their effectiveness against various cancer cell lines. This highlights the compound's role in the development of new anticancer agents (B. Ravinaik et al., 2021).

Propriétés

IUPAC Name |

4-[[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4OS/c20-15-5-1-12(2-6-15)17-11-26-19(24-17)14(9-21)10-23-16-7-3-13(4-8-16)18(22)25/h1-8,10-11,23H,(H2,22,25)/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMJRXNKKOIWPD-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2503377.png)

![(4(1)S,7aS,13aR,13bR)-2,3,5,6,7,7a,8,13,13a,13b-decahydro-1H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10(4(1)H)-one hydroiodide](/img/structure/B2503380.png)

![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/no-structure.png)

![3-(4-methoxyphenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2503386.png)

![2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2503389.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2,5-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2503390.png)